5-(4-chlorophenoxy)-N,N-diethyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide
Description
This compound is a 1,2,4-triazine derivative featuring a carboxamide core substituted with a 4-chlorophenoxy group, a 3-(trifluoromethyl)phenyl moiety, and diethylamine groups. The triazine ring system is a hallmark of agrochemicals and pharmaceuticals, often contributing to bioactivity through interactions with enzymes or receptors . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorophenoxy substituent may influence binding affinity in biological systems.
Properties
IUPAC Name |
5-(4-chlorophenoxy)-N,N-diethyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF3N4O2/c1-3-29(4-2)20(30)17-19(31-16-10-8-15(22)9-11-16)26-18(28-27-17)13-6-5-7-14(12-13)21(23,24)25/h5-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDGOBZERDUZLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60699454 | |
| Record name | 5-(4-Chlorophenoxy)-N,N-diethyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60699454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921620-16-8 | |
| Record name | 5-(4-Chlorophenoxy)-N,N-diethyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60699454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-(4-chlorophenoxy)-N,N-diethyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide involves multiple steps, typically starting with the preparation of the core triazine structure. The synthetic route often includes the following steps:
Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenoxy group: This step involves the substitution reaction where a chlorophenoxy group is introduced to the triazine ring.
Attachment of the trifluoromethyl phenyl group: This is typically done through a radical trifluoromethylation process.
Final functionalization: The compound is then functionalized with the diethyl groups to complete the synthesis.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5-(4-chlorophenoxy)-N,N-diethyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-chlorophenoxy)-N,N-diethyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenoxy)-N,N-diethyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which can include enzymes, receptors, and other proteins. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related molecules:
Key Observations:
Core Structure Differences :
- The target compound’s 1,2,4-triazine core distinguishes it from benzamide (e.g., diflubenzuron) or isoxazole derivatives (e.g., ). Triazines are often associated with herbicidal activity (e.g., inhibition of photosynthesis) or kinase inhibition in drug discovery .
- In contrast, diflubenzuron (a benzamide) acts as a chitin synthesis inhibitor, targeting insect larvae .
Substituent Effects: The trifluoromethyl group in the target compound may enhance bioavailability compared to nitropropyl or difluorophenyl groups in other triazines .
Functional Implications: N,N-Diethylcarboxamide vs. The absence of a pyrimidine or pyridine ring (cf. ) may reduce cross-reactivity with mammalian targets.
Biological Activity
5-(4-Chlorophenoxy)-N,N-diethyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide, commonly referred to by its CAS number 921620-16-8, is a synthetic compound belonging to the class of triazine derivatives. This compound has garnered attention due to its potential biological activities, including antitumor and antimicrobial properties. This article aims to explore the biological activity of this compound through a review of relevant literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H18ClF3N4O2, with a molecular weight of approximately 450.84 g/mol. The structure features a triazine core substituted with various functional groups that may contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that triazine derivatives exhibit significant antitumor properties. For instance, compounds similar in structure to this compound have shown promising results in inhibiting the growth of various cancer cell lines.
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound A | HeLa (Cervical) | 1.61 ± 1.92 | |
| Compound B | A-431 (Skin) | 1.98 ± 1.22 | |
| Compound C | U251 (Glioblastoma) | <10 |
The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups such as trifluoromethyl and chloro groups enhances the cytotoxic activity against tumor cells.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Research indicates that similar triazine compounds exhibit activity against various bacterial strains.
Table 2: Antimicrobial Activity of Triazine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 50 µg/mL | |
| Compound E | Escherichia coli | 40 µg/mL |
These findings suggest that modifications in the chemical structure can lead to enhanced antimicrobial efficacy.
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazine derivatives for their anticancer properties. The study found that specific substitutions on the phenyl ring were critical for enhancing activity against cancer cell lines, indicating that this compound could potentially be optimized for improved therapeutic effects.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary research suggests that it may involve the inhibition of key enzymes involved in cell proliferation and survival pathways in cancer cells.
Q & A
Q. What are the recommended methodologies for synthesizing 5-(4-chlorophenoxy)-N,N-diethyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide in a laboratory setting?
A multi-step synthesis approach is typically employed, starting with the preparation of the triazine core followed by sequential functionalization. Key steps include:
- Coupling reactions : Use Suzuki-Miyaura cross-coupling to introduce the 3-(trifluoromethyl)phenyl group to the triazine core under palladium catalysis .
- Carboxamide formation : React the intermediate with diethylamine in the presence of a carbodiimide coupling agent (e.g., EDC/HOBt) to form the N,N-diethylcarboxamide moiety.
- Purification : Employ reverse-phase HPLC or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product. Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How should researchers design experiments to optimize reaction yields for this compound?
Adopt a Design of Experiments (DOE) framework to systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity):
- Use fractional factorial designs to screen critical parameters efficiently .
- Apply response surface methodology (RSM) to identify optimal conditions. For example, a central composite design can model nonlinear relationships between reaction time and yield .
- Validate predictions with confirmatory runs and statistical tools (e.g., ANOVA) to ensure reproducibility.
Q. What analytical techniques are essential for characterizing its structural and physicochemical properties?
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry; FT-IR for functional group identification (e.g., C=O stretch at ~1650 cm⁻¹) .
- Chromatography : UPLC-PDA to assess purity (>95%) and stability under accelerated degradation conditions .
- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorphic behavior.
Q. How can researchers assess the biological activity of this compound in preliminary studies?
- In vitro assays : Screen against target enzymes (e.g., kinases or proteases) using fluorescence-based activity assays. Compare IC₅₀ values with structurally similar analogs to establish structure-activity trends .
- Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK293) to evaluate selectivity and therapeutic index .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and stability of this compound under varying conditions?
- Quantum chemical calculations : Perform density functional theory (DFT) to model reaction pathways (e.g., transition states for hydrolysis) and calculate thermodynamic parameters (ΔG, ΔH) .
- Molecular dynamics (MD) simulations : Study solvation effects and conformational stability in aqueous/organic matrices .
- Software tools : Utilize Gaussian or ORCA for calculations; visualize results with VMD or PyMOL .
Q. How should researchers resolve contradictions in experimental data (e.g., divergent bioactivity results across studies)?
- Cross-validation : Replicate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Meta-analysis : Aggregate data from multiple studies and apply statistical models (e.g., random-effects meta-regression) to identify confounding variables (e.g., solvent impurities, cell line variations) .
Q. What methodologies elucidate the compound’s reaction mechanisms in catalytic systems?
- Isotopic labeling : Use deuterated or ¹³C-labeled substrates to trace reaction pathways via NMR or mass spectrometry .
- Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled substrates to infer rate-determining steps .
- In situ spectroscopy : Monitor intermediates via time-resolved FT-IR or Raman spectroscopy during catalysis .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?
Q. What challenges arise in scaling up synthesis, and how can they be addressed?
- Reactor design : Optimize heat/mass transfer using microreactors or flow chemistry setups to mitigate exothermic risks .
- Separation bottlenecks : Implement membrane filtration or centrifugal partitioning chromatography (CPC) for high-throughput purification .
- Process analytical technology (PAT) : Use inline FT-IR or Raman probes for real-time monitoring .
Q. How can researchers investigate the environmental fate or degradation pathways of this compound?
- Photolysis studies : Expose the compound to UV light (λ = 254 nm) and analyze degradation products via LC-MS .
- Biodegradation assays : Incubate with soil microbiota and track metabolite formation using ¹⁴C-labeling and scintillation counting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
